2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-15-2-3-17(19)16(7-15)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXPBOOCLMUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan and pyridine rings can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the furan and pyridine rings.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits several promising biological activities, primarily due to its structural features that allow interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide may function as cytotoxic agents against various cancer cell lines. The following points summarize its potential:
- Mechanism of Action : It may inhibit specific pathways involved in tumor growth, such as the mTOR signaling pathway, which is crucial in many cancers including colorectal and lung cancer .
- Case Studies : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapies .
Inflammation Modulation
The compound has been investigated for its role as a modulator of inflammatory responses:
- Targeting Adenosine Receptors : It may act on A3 adenosine receptors, which are known to play a role in inflammatory diseases such as rheumatoid arthritis and psoriasis. Selective agonists targeting these receptors have shown therapeutic potential in clinical trials .
- Research Findings : In vitro studies suggest that compounds with similar structures can reduce inflammatory cytokine production, highlighting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Bromine Substitution | Enhances binding affinity to target receptors |
| Furan Ring | Contributes to biological activity |
| Methoxy Group | Influences solubility and bioavailability |
Pharmacological Insights
The pharmacological profile of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide suggests it could be developed into a multi-target therapeutic agent:
- Cancer Treatment : Its ability to modulate key signaling pathways makes it suitable for combination therapies.
- Inflammatory Disorders : The compound's action on adenosine receptors could lead to novel treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural differences and similarities between the target compound and two related molecules from the evidence:
Key Observations:
- Substituent Positionality : The target compound’s bromo and methoxy groups are positioned at C2 and C5, whereas 116477-61-3 places these groups at C5 and C2, respectively. This positional inversion may alter electronic distribution and binding interactions.
- Heterocyclic Diversity: The target’s furan-pyridine substituent contrasts with the pyrimido-benzimidazole in 116477-61-3 and the spiro-cyclopropane-pyrimidine in compound 20a .
- Nitrogen Content : 116477-61-3 has five nitrogen atoms (vs. three in the target), likely enhancing hydrogen-bonding capacity but reducing metabolic stability.
Biological Activity
The compound 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a bromine atom, a furan moiety, a pyridine ring, and a methoxybenzamide group. Understanding the chemical structure is crucial for elucidating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15BrN2O2 |
| Molecular Weight | 333.20 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cancer progression.
- Modulation of Cell Signaling Pathways : This compound may interfere with pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
- Antioxidant Properties : The presence of the furan ring suggests potential antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide.
Anticancer Activity
A study conducted on benzamide derivatives indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines (e.g., A549, HeLa) through apoptosis induction .
Case Study: In Vitro Testing
A recent in vitro study tested the compound's efficacy against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide, and how can purity be optimized?
Methodological Answer: Key steps include:
- Bromination : Use 5-methoxybenzamide derivatives (e.g., 5-bromo-2-methoxypyridine, CAS 13472-85-0) as starting materials .
- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the furan-pyridine moiety. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C, 12h) are effective for aryl-boronic acid coupling .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Compare experimental and NMR spectra with computed data (e.g., PubChem entries for related brominated benzamides). Key signals: furan protons (δ 6.3–7.1 ppm), pyridine protons (δ 8.0–8.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. Cambridge Crystallographic Data Centre (CCDC) provides protocols for data deposition .
Q. What analytical techniques are critical for assessing stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >195°C for methoxypyridine analogs) .
- HPLC-MS : Monitor degradation products in aqueous buffers (pH 7.4, 37°C) over 72h to simulate physiological conditions .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Electrophilicity : Bromine at the 2-position activates the benzene ring for NAS, enabling reactions with amines or thiols. Kinetic studies using UV-Vis spectroscopy show rate constants ~10 Ms in DMF at 60°C .
- Competing Pathways : Competing elimination (e.g., dehydrohalogenation) can occur; suppress this by using polar aprotic solvents (DMF or DMSO) and excess nucleophile .
Q. What contradictions exist in reported biological activities of structurally similar brominated benzamides?
Methodological Answer:
- Antibacterial Activity : Some studies report MIC values of 8 µg/mL against S. aureus for brominated benzamides, while others show no activity due to variations in bacterial efflux pump expression .
- Cytotoxicity : Discrepancies in IC values (e.g., 2–50 µM in HeLa cells) arise from differences in assay conditions (e.g., serum concentration, incubation time) .
Q. How can computational modeling predict binding affinities to target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or proteases). The furan group’s electron-rich π-system shows strong interactions with hydrophobic pockets (ΔG ~ -9.5 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
